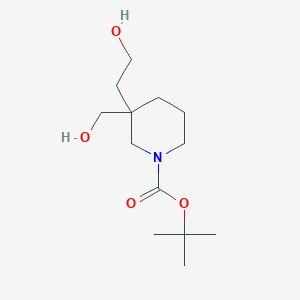

tert-Butyl 3-(2-hydroxyethyl)-3-(hydroxymethyl)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 3-(2-hydroxyethyl)-3-(hydroxymethyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25NO4/c1-12(2,3)18-11(17)14-7-4-5-13(9-14,10-16)6-8-15/h15-16H,4-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVXVSBCHJWDURB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)(CCO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60620723 | |

| Record name | tert-Butyl 3-(2-hydroxyethyl)-3-(hydroxymethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60620723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

374795-35-4 | |

| Record name | tert-Butyl 3-(2-hydroxyethyl)-3-(hydroxymethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60620723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Route

Step 1: Formation of Piperidine Derivative

The synthesis often begins with the formation of a piperidine derivative through the reaction of tert-butyl piperidine-1-carboxylate with appropriate hydroxyalkylating agents. This step may involve the use of reagents such as sodium hydride or potassium carbonate in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under controlled temperature conditions.

Step 2: Hydroxymethylation

Following the formation of the piperidine structure, hydroxymethylation is conducted using formaldehyde or paraformaldehyde in the presence of an acid catalyst. This step introduces the hydroxymethyl group at the desired position on the piperidine ring.

Step 3: Hydroxyethylation

The next step involves introducing the hydroxyethyl group via nucleophilic substitution reactions, where ethylene oxide or similar alkylating agents are reacted with the hydroxymethyl-piperidine intermediate. This reaction typically requires alkaline conditions to facilitate the nucleophilic attack.

Reaction Conditions

The reaction conditions for each step are critical for achieving high yields and desired stereochemistry:

Temperature Control: Most reactions are conducted at temperatures ranging from room temperature to 80°C, depending on the reactivity of the reagents used.

Solvent Selection: Solvents such as DMF, DMSO, or acetonitrile are commonly employed due to their ability to solubilize reactants and facilitate reactions.

Catalysts: Acidic or basic catalysts may be necessary for specific steps to promote reaction rates and improve yields.

Purification Techniques

Post-synthesis purification is essential for isolating the desired compound:

Chromatography: Silica gel chromatography is often utilized for purification, employing solvents like ethyl acetate and hexane as eluents.

Crystallization: Recrystallization from suitable solvents can further enhance purity.

To confirm the structure and purity of tert-Butyl 3-(2-hydroxyethyl)-3-(hydroxymethyl)piperidine-1-carboxylate, various analytical techniques are employed:

| Technique | Purpose |

|---|---|

| Nuclear Magnetic Resonance (NMR) | Determines structural integrity and confirms functional groups present. |

| High-Performance Liquid Chromatography (HPLC) | Assesses purity levels (>95% threshold). |

| Mass Spectrometry (MS) | Confirms molecular weight and identifies fragmentation patterns. |

The preparation of this compound involves a series of well-defined synthetic steps that require careful control of reaction conditions to achieve high yields and desired stereochemical outcomes. Analytical techniques play a crucial role in verifying the success of synthesis and ensuring compound integrity for potential applications in medicinal chemistry.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(2-hydroxyethyl)-3-(hydroxymethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

Reduction: Reduction reactions can convert carbonyl groups back to hydroxyl groups.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

Catalysts: Palladium on carbon (Pd/C), platinum (Pt)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield ketones or aldehydes, while reduction can regenerate the original hydroxyl groups.

Scientific Research Applications

Medicinal Chemistry Applications

1. Drug Development

The compound has been investigated for its potential as a pharmaceutical intermediate in the synthesis of piperidine derivatives, which are known for their diverse biological activities. Piperidine derivatives are often used in the development of drugs targeting neurological disorders, pain management, and anti-cancer therapies.

2. Neuropharmacology

Research indicates that piperidine-based compounds can act as agonists or antagonists at various neurotransmitter receptors. The structural features of tert-butyl 3-(2-hydroxyethyl)-3-(hydroxymethyl)piperidine-1-carboxylate suggest it may influence serotonergic and dopaminergic pathways, which are critical in treating depression and schizophrenia .

Pharmacological Studies

Case Study: Serotonin Receptor Interaction

A study explored the interaction of piperidine derivatives with serotonin receptors, revealing that modifications at the piperidine nitrogen significantly affect receptor binding affinity. The presence of hydroxymethyl and hydroxyethyl groups in this compound enhances its solubility and bioavailability, making it a candidate for further pharmacological evaluation .

Materials Science Applications

1. Polymer Chemistry

this compound can serve as a monomer for synthesizing new polymers with tailored properties. Its functional groups allow for copolymerization with other monomers to produce materials with specific mechanical and thermal characteristics.

2. Coating Applications

Due to its chemical stability and resistance to degradation, this compound is being explored as an additive in coatings and sealants. It can improve the durability and performance of polymeric films used in various industrial applications .

Summary of Findings

The applications of this compound are diverse and promising across multiple scientific domains:

Mechanism of Action

The mechanism of action of tert-Butyl 3-(2-hydroxyethyl)-3-(hydroxymethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : tert-Butyl 3-(2-hydroxyethyl)-3-(hydroxymethyl)piperidine-1-carboxylate

- Synonyms: N-Boc-3-(2-hydroxyethyl)piperidine; 3-(2-Hydroxyethyl)piperidine-1-carboxylic acid tert-butyl ester .

- Molecular Formula: C₁₃H₂₅NO₄ .

- Molecular Weight : 259.34 g/mol .

- Physical State : Light yellow liquid (≥98% purity) .

Structural Features : The compound contains a piperidine ring with two hydroxyl-containing substituents at the 3-position: a 2-hydroxyethyl group and a hydroxymethyl group. The tert-butoxycarbonyl (Boc) group at the 1-position enhances stability and modulates solubility .

Comparison with Structurally Similar Compounds

tert-Butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate

- CAS : 156185-63-6 .

- Molecular Formula: C₁₃H₂₅NO₃.

- Molecular Weight : 243.34 g/mol.

- Key Differences: Substituent: A single 3-hydroxypropyl group at the 4-position instead of dual hydroxyl groups at the 3-position. Impact: The longer alkyl chain increases lipophilicity (clogP ~2.5 vs. Synthesis: Uses di-tert-butyl dicarbonate and 3-(4-piperidyl)propanol under basic conditions, differing from the target compound’s synthetic route .

tert-Butyl 4-(4-fluorophenyl)-3-(hydroxymethyl)piperidine-1-carboxylate

- CAS: Not specified .

- Molecular Formula: C₁₇H₂₂FNO₃.

- Key Differences: Substituent: A 4-fluorophenyl group at the 4-position and a hydroxymethyl group at the 3-position.

tert-Butyl 3-(1H-tetrazol-5-yl)piperidine-1-carboxylate

- CAS: Not specified .

- Molecular Formula : C₁₁H₁₉N₅O₂.

- Key Differences :

Comparative Data Table

Key Research Findings

- Synthetic Challenges : The dual hydroxyl groups in the target compound may necessitate protection/deprotection strategies during synthesis, unlike analogs with single functional groups (e.g., tert-butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate) .

- Safety Profile : The target compound has hazard statements H302-H315-H319-H335 , indicating toxicity if swallowed and irritant effects, similar to other hydroxyl-containing piperidine derivatives .

- Bioprospecting Potential: While tert-butyl 3-(1H-tetrazol-5-yl)piperidine-1-carboxylate shows antidiabetic activity, the target compound’s hydroxyl groups may favor applications in prodrug design or as solubility modifiers .

Biological Activity

tert-Butyl 3-(2-hydroxyethyl)-3-(hydroxymethyl)piperidine-1-carboxylate is a piperidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a tert-butyl group, a hydroxymethyl group, and a hydroxyethyl substituent, which may influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C12H23NO4

- Molecular Weight : 229.32 g/mol

- CAS Number : 89151-44-0

- SMILES Notation : CC(C)(C)OC(=O)N1CCC(CCO)CC1

Research indicates that piperidine derivatives, including this compound, may interact with various biological targets:

- Cholinergic Receptors : Piperidine derivatives have been shown to exhibit activity at muscarinic acetylcholine receptors, which are implicated in cognitive function and memory. Compounds in this class may enhance cholinergic signaling, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's disease .

- Anticancer Activity : Recent studies have highlighted the potential of piperidine derivatives to induce apoptosis in cancer cells. For instance, compounds derived from piperidine structures have shown cytotoxic effects against various cancer cell lines, suggesting that this compound may possess similar properties .

Anticancer Effects

A notable study explored the anticancer potential of piperidine derivatives. The compound exhibited significant cytotoxicity against FaDu hypopharyngeal tumor cells, outperforming the reference drug bleomycin. The mechanism involved the induction of apoptosis through the activation of pro-apoptotic factors such as Bax and caspases .

Neuroprotective Properties

The neuroprotective effects of this compound were examined in models of oxidative stress. It was found to reduce oxidative damage and enhance cell viability in neuronal cell lines, indicating its potential as a therapeutic agent for neurodegenerative disorders .

Case Studies

-

Cytotoxicity in Cancer Models :

- A comparative study assessed the cytotoxic effects of various piperidine derivatives on different cancer cell lines. This compound showed promising results with an IC50 value significantly lower than standard chemotherapeutic agents, suggesting enhanced efficacy against tumor cells.

-

Neuroprotective Effects :

- In a model simulating oxidative stress-induced neuronal damage, treatment with this compound resulted in improved survival rates and reduced markers of apoptosis compared to untreated controls.

Research Findings Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.